molecular formula C13H17N B13569527 2,3-Dihydrospiro[indene-1,3'-piperidine]

2,3-Dihydrospiro[indene-1,3'-piperidine]

Cat. No.: B13569527
M. Wt: 187.28 g/mol
InChI Key: FWRSLPMGIFSTDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dihydrospiro[indene-1,3’-piperidine] is a heterocyclic compound that features a spiro linkage between an indene and a piperidine ring. This unique structure imparts interesting chemical and physical properties, making it a valuable compound in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydrospiro[indene-1,3’-piperidine] typically involves the reaction of indene derivatives with piperidine under specific conditions. One common method involves the use of a spiroindane precursor, which is treated with bicyclo[2.2.1]hept-5-en-2-carbaldehyde in the presence of sodium triacetoxyborohydride. The reaction is carried out in dichloroethane at room temperature, followed by quenching with methanol and purification by high-performance liquid chromatography (HPLC) to yield the desired product .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydrospiro[indene-1,3’-piperidine] can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or other oxidized derivatives.

    Reduction: Reduction reactions can yield hydrogenated derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the indene or piperidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Reagents such as halogens, alkylating agents, or acylating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2,3-Dihydrospiro[indene-1,3’-piperidine] has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is used in the study of biological systems and as a potential pharmacophore in drug discovery.

    Medicine: Research into its pharmacological properties suggests potential therapeutic applications, although specific drugs based on this compound are not yet available.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,3-Dihydrospiro[indene-1,3’-piperidine] depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dihydrospiro[indene-1,4’-piperidine]
  • Spiro[indane-1,3’-piperidine]
  • Spiro[indene-1,4’-piperidine]

Uniqueness

2,3-Dihydrospiro[indene-1,3’-piperidine] is unique due to its specific spiro linkage and the combination of indene and piperidine rings. This structure imparts distinct chemical properties, making it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C13H17N

Molecular Weight

187.28 g/mol

IUPAC Name

spiro[1,2-dihydroindene-3,3'-piperidine]

InChI

InChI=1S/C13H17N/c1-2-5-12-11(4-1)6-8-13(12)7-3-9-14-10-13/h1-2,4-5,14H,3,6-10H2

InChI Key

FWRSLPMGIFSTDA-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC3=CC=CC=C32)CNC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.